molecular formula C15H24FN3O8S B1672772 Flestolol sulfate CAS No. 88844-73-9

Flestolol sulfate

Cat. No. B1672772
CAS RN: 88844-73-9
M. Wt: 425.4 g/mol
InChI Key: QLCLNERFMKNCBZ-UHFFFAOYSA-N
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Description

Flestolol is a short-acting beta adrenergic receptor antagonist . It’s also known as Flestolol Sulfate . The molecular formula of Flestolol Sulfate is C15H24FN3O8S .


Synthesis Analysis

The synthesis of Flestolol involves the acylation of glycidol with the acid chloride to produce the ester. This intermediate then reacts with an amine, obtained by the reaction of 1,1-dimethylethylenediamine with urea, to produce Flestolol . A strategy for synthesising sulfated molecules has been reported, which involves the use of a tributylsulfoammonium betaine as a high yielding route to organosulfates .


Molecular Structure Analysis

The molecular structure of Flestolol Sulfate can be found in various databases . The average mass is 425.430 Da and the mono-isotopic mass is 425.126801 Da .


Physical And Chemical Properties Analysis

Flestolol Sulfate has a molecular formula of C15H24FN3O8S and an average mass of 425.430 Da . More detailed physical and chemical properties may be available in specialized chemical databases .

Safety And Hazards

Flestolol is generally well-tolerated, but it can cause hypotension in some patients . As with any drug, it should be used under the supervision of a healthcare professional.

Future Directions

Flestolol’s ultrashort-acting nature makes it a promising candidate for situations where rapid attainment of therapeutic blood levels is desirable . Its effectiveness in slowing ventricular response in new-onset atrial fibrillation and flutter suggests potential applications in the management of these conditions .

properties

IUPAC Name

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4.H2O4S/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16;1-5(2,3)4/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLNERFMKNCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801008524
Record name N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flestolol sulfate

CAS RN

88844-73-9
Record name Flestolol sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088844739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLESTOLOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5MWT8445U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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